molecular formula C5H12N2O B181277 (R)-Piperazin-2-ylmethanol CAS No. 149715-47-9

(R)-Piperazin-2-ylmethanol

Cat. No. B181277
M. Wt: 116.16 g/mol
InChI Key: SIRSTRHGFGFVME-RXMQYKEDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmaceutical Research and Drug Development

  • Adenosine A2a Receptor Antagonists : Piperazine derivatives have been identified as potent and selective adenosine A2a receptor antagonists. These compounds have shown oral activity in rodent models of Parkinson's disease, indicating their potential in treating neurodegenerative disorders (Vu et al., 2004).
  • Melanocortin Receptors Ligands : Substituted piperazines have been synthesized as ligands for melanocortin receptors, showing selectivity for MC4R with submicromolar affinities. This research supports the development of treatments for conditions like obesity and erectile dysfunction (Mutulis et al., 2004).
  • Antitumor and Antimicrobial Agents : Organotin(IV) derivatives containing piperazine moieties have demonstrated significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells, presenting a new class of potential antitumor and antimicrobial agents (Shaheen et al., 2018).

Material Science and Environmental Applications

  • Flame Retardants : Piperazine-phosphonates derivatives have been investigated for their application as flame retardants on cotton fabric. Their thermal decomposition mechanisms offer insights into enhancing fire safety in textiles (Nguyen et al., 2014).
  • Carbon Dioxide Capture : Studies on the degradation of aqueous piperazine solutions in carbon dioxide capture processes highlight the compound's resistance to thermal degradation and oxidation. This finding is crucial for improving the efficiency and sustainability of CO2 capture technologies (Freeman et al., 2010).

Catalysis and Chemical Synthesis

  • Heterogeneous Bifunctional Organocatalysis : The use of reduced graphene oxide as a support for piperazine has led to the development of an efficient catalyst for promoting vintage organic transformations, such as Knoevenagel, Michael, and aldol reactions. This approach enhances the scope of catalytic applications in synthetic organic chemistry (Rodrigo et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

[(2R)-piperazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRSTRHGFGFVME-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Piperazin-2-ylmethanol

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